molecular formula C18H20N2O12 B1671143 Ethylene glycol bis(succinimidyl succinate) CAS No. 70539-42-3

Ethylene glycol bis(succinimidyl succinate)

Cat. No. B1671143
CAS RN: 70539-42-3
M. Wt: 456.4 g/mol
InChI Key: QLHLYJHNOCILIT-UHFFFAOYSA-N
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Description

EGS is a water-insoluble homobifunctional crosslinker . It contains amine-reactive NHS-ester ends around a 12-atom spacer arm . It must be dissolved in DMSO or DMF before using in an aqueous reaction .


Synthesis Analysis

The synthesis of EGS involves the reaction of amine-reactive NHS esters at both ends . The spacer arm of the EGS crosslinker can be cleaved by hydroxylamine at pH 8.5 for 3-6 hours at 37°C .


Molecular Structure Analysis

The molecular formula of EGS is C18H20N2O12 . Its molecular weight is 456.4 g/mol . The IUPAC name is 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate .


Chemical Reactions Analysis

EGS reacts through amine-reactive NHS esters at both ends . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .


Physical And Chemical Properties Analysis

EGS is water-insoluble and must be dissolved first in DMF or DMSO . It is membrane-permeable, allowing for intracellular crosslinking .

Scientific Research Applications

1. Protein Cross-Linking and Reversible Immobilization

Ethylene glycol bis(succinimidyl succinate) (EGS) has been employed in the reversible cross-linking and immobilization of proteins. This compound reacts rapidly with proteins at pH 7, forming cross-links that are cleavable at pH 8.5 using hydroxylamine. This characteristic is beneficial for studies involving proteins with essential disulfide linkages. Abdella, Smith, and Royer (1979) observed substantial enzymatic activity with lactic dehydrogenase following reversible cross-linking. EGS has also been used for immobilizing trypsin on agarose, retaining full activity and stability for extended periods, demonstrating its suitability for protein-related studies (Abdella, Smith, & Royer, 1979).

2. Hydrogel Formation and Material Science

EGS contributes to the formation of hydrogels in material science. Nathan et al. (1992) explored water-soluble poly(ether urethanes) derived from L-lysine and poly(ethylene glycol), using EGS for crosslinking reactions. These hydrogels formed transparent, highly swollen films with significant tensile strength, indicating their potential in various material science applications (Nathan et al., 1992).

3. Affinity Cross-Linking in Cell Biology

In cell biology, EGS has been utilized in affinity cross-linking studies. Zachary and Rozengurt (1987) used EGS to link labeled gastrin-releasing peptide to a specific receptor in Swiss 3T3 cells. This approach helped identify a receptor for bombesin family peptides, demonstrating EGS's utility in receptor identification and cell biology research (Zachary & Rozengurt, 1987).

4. Ligand Dimerization in Receptor Studies

EGS is also instrumental in ligand dimerization for assessing receptor-receptor interactions. Conn (1983) highlighted EGS as a useful cross-linkerin receptor studies due to its ability to react at physiological pH and its stability under biological assay conditions. This feature is particularly valuable in systems like gonadotropes, adipocytes, and hepatocytes, where receptor-receptor interactions are critical (Conn, 1983).

5. Drug Delivery and Biomedical Applications

In the field of drug delivery and biomedical applications, EGS contributes to the synthesis of functional amphiphilic and degradable copolymers. Freichels et al. (2011) demonstrated the use of EGS in "clip" and "click" chemistries, facilitating the PEGylation of degradable aliphatic polyesters. This approach is valuable for creating copolymers for drug-delivery applications (Freichels et al., 2011).

6. Polymer Drug Carrier Systems

EGS plays a role in the synthesis of polymer drug carrier systems. Pechar et al. (2000) described the creation of a water-soluble polymer drug carrier based on biodegradable poly(ethylene glycol) block copolymer using EGS. This innovation is significant in developing new drug delivery methods, particularly for anti-cancer drugs (Pechar et al., 2000).

7. DNA Oligonucleotide Microarrays

In the field of genetics, EGS contributes to the development of DNA oligonucleotide microarrays. Schlapak et al. (2006) explored surfaces grafted with poly(ethylene glycol) for DNA oligonucleotide microarrays, using EGS for surface modification. This application showcases the potential of EGS in genetic research and diagnostics (Schlapak et al., 2006).

Mechanism of Action

Target of Action

The primary targets of EGS Crosslinker, also known as Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester) or Ethylene glycol bis(succinimidyl succinate) or EGNHS, are primary amines . These are found in proteins, particularly in the side chain of lysine (K) residues and the N-terminus of proteins .

Mode of Action

EGS Crosslinker is a homobifunctional crosslinking reagent. It contains two NHS ester groups at both ends of a 12-atom spacer that readily react towards primary amines . This reaction occurs at a pH of 7-9 . The crosslinker molecule carries reactive moieties that target amines . The NHS ester groups of EGS react with the primary amines of proteins to form covalent amide bonds .

Biochemical Pathways

EGS Crosslinker is often used in the study of protein-protein interactions . It can covalently link together interacting proteins, domains, or peptides by forming chemical bonds between specific amino acid functional groups on two or more biomolecules that occur in close proximity because of their interaction .

Pharmacokinetics

It’s important to note that egs is membrane-permeable , which allows it to be used for intracellular crosslinking .

Result of Action

The result of EGS Crosslinker’s action is the formation of covalent bonds between proteins that are in close proximity, effectively “freezing” them in place for study . This can help to reveal transient protein-protein interactions that might otherwise be difficult to detect . The crosslinks formed by EGS can be cleaved by treatment with hydroxylamine at pH 8.5 .

Action Environment

The action of EGS Crosslinker is influenced by several environmental factors. Its reactivity towards primary amines occurs at a pH of 7-9 . Furthermore, the crosslinks it forms can be cleaved by treatment with hydroxylamine at pH 8.5 . It’s also worth noting that EGS is membrane-permeable, allowing for intracellular crosslinking .

Safety and Hazards

The safety data sheet suggests using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of a fire involving EGS . It also recommends wearing self-contained breathing apparatus for firefighting if necessary .

Future Directions

As a crosslinker, EGS has potential applications in protein labeling and crosslinking . Its ability to form reversible crosslinks could be particularly useful in research and development of new biochemical techniques.

properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHLYJHNOCILIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85419-94-9
Record name Poly(oxy-1,2-ethanediyl), α-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]-ω-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85419-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20990737
Record name Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70539-42-3
Record name Ethylene glycolylbis(succinimidyl succinate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070539423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 70539-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340009
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLENE GLYCOLYLBIS(SUCCINIMIDYL SUCCINATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX9NM7QE4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does EGNHS interact with proteins?

A1: EGNHS reacts primarily with the ε-amino groups of lysine residues on the protein surface. [] This reaction forms stable amide bonds, resulting in intra- or intermolecular crosslinking of proteins. [, ]

Q2: What is the significance of the crosslinking distance of EGNHS?

A2: EGNHS has a maximum crosslinking span of approximately 16 Å. [] This distance constraint makes it suitable for studying protein interactions and identifying specific lysine residues involved in protein structure and function.

Q3: Can EGNHS modify proteins without forming crosslinks?

A3: Yes, research has shown that EGNHS can modify lysine residues without forming crosslinks. In a study on Horseradish Peroxidase C, EGNHS was observed to modify Lys174 without forming a crosslink. []

Q4: How does EGNHS affect the stability of enzymes?

A4: EGNHS modification can enhance the thermal stability of enzymes. Studies on horseradish peroxidase, [, ] subtilisins, [] and trypsin [] demonstrate increased stability at elevated temperatures following EGNHS treatment, potentially due to the formation of stabilizing crosslinks.

Q5: Does EGNHS modification impact enzyme activity?

A5: EGNHS modification can alter enzyme activity. Some studies report increased catalytic activity, [] while others show a decrease, [] highlighting the importance of optimizing reaction conditions for specific enzyme-substrate systems.

Q6: Can EGNHS be used to study receptor binding?

A6: Yes, EGNHS has been extensively employed in receptor characterization studies. By crosslinking radiolabeled ligands to their receptors, EGNHS enables the identification and molecular weight determination of receptor proteins. [, , , , , , , , ]

Q7: What is the molecular formula and weight of EGNHS?

A7: The molecular formula of EGNHS is C14H16N2O10, and its molecular weight is 372.28 g/mol.

Q8: How does EGNHS perform in organic solvents?

A8: The performance of EGNHS-modified enzymes in organic solvents varies depending on the enzyme and solvent. Some studies show enhanced stability and activity in organic solvent mixtures, [, , ] suggesting potential applications in biocatalysis.

Q9: What are the main applications of EGNHS?

A9: EGNHS is primarily used for:

  • Protein crosslinking: Studying protein-protein interactions, stabilizing enzyme structures, and investigating protein complexes. [, , ]
  • Receptor characterization: Identifying receptor proteins, determining their molecular weight, and studying ligand-receptor interactions. [, , , , , , , , ]
  • Biomaterial development: Enhancing the mechanical and thermal properties of biopolymers like collagen for tissue engineering applications. []

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